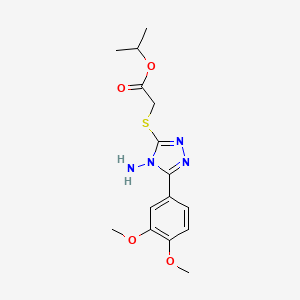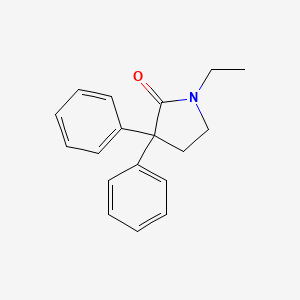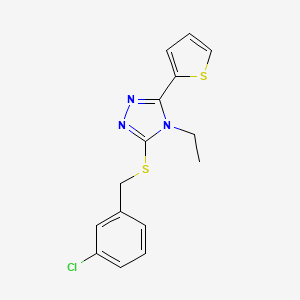
4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(3-chlorophényl)thiosemicarbazone de la 4-méthoxybenzaldéhyde est un composé organique de formule moléculaire C15H14ClN3OS et de masse molaire 319,815 g/mol . Ce composé appartient à la famille des thiosemicarbazones, connue pour ses activités biologiques diverses et ses applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(3-chlorophényl)thiosemicarbazone de la 4-méthoxybenzaldéhyde implique généralement la réaction de la 4-méthoxybenzaldéhyde avec la 3-chlorophénylthiosemicarbazide. La réaction est généralement réalisée dans une solution d'éthanol avec l'ajout de quelques gouttes d'acide acétique comme catalyseur. Le mélange est agité à température ambiante pendant plusieurs heures et suivi par chromatographie sur couche mince (CCM) pour s'assurer de son achèvement .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3-chlorophényl)thiosemicarbazone de la 4-méthoxybenzaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation des sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe thiosemicarbazone en amines correspondantes.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions du cycle aromatique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : En cours d'investigation pour ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son activité anticancéreuse, en particulier contre les lignées cellulaires du cancer du sein.
5. Mécanisme d'action
Le mécanisme d'action de la N-(3-chlorophényl)thiosemicarbazone de la 4-méthoxybenzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait l'activité de certaines enzymes, telles que la cathepsine B, en formant un complexe stable avec le site actif de l'enzyme. Cette inhibition peut entraîner une perturbation des processus cellulaires, aboutissant finalement à la mort cellulaire .
Mécanisme D'action
The mechanism of action of 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cathepsin B, by forming a stable complex with the enzyme’s active site. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3-chlorophényl)thiosemicarbazone de la 4-méthylbenzaldéhyde : Structure similaire mais avec un groupe méthyle au lieu d'un groupe méthoxy.
N-(4-fluorophényl)thiosemicarbazone de la 2-hydroxy-3-méthoxybenzaldéhyde : Structure similaire mais avec un groupe hydroxy et méthoxy sur la benzaldéhyde et un atome de fluor sur le cycle phényle.
Unicité
La N-(3-chlorophényl)thiosemicarbazone de la 4-méthoxybenzaldéhyde est unique en raison de son motif de substitution spécifique, qui peut influencer son activité biologique et sa réactivité chimique. La présence du groupe méthoxy peut renforcer ses propriétés donatrices d'électrons, augmentant potentiellement sa réactivité dans certaines réactions chimiques .
Propriétés
Numéro CAS |
108715-13-5 |
|---|---|
Formule moléculaire |
C15H14ClN3OS |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c1-20-14-7-5-11(6-8-14)10-17-19-15(21)18-13-4-2-3-12(16)9-13/h2-10H,1H3,(H2,18,19,21)/b17-10+ |
Clé InChI |
HBPIZMQTHPVVJB-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12013006.png)

![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12013020.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B12013055.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12013063.png)



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12013093.png)

![Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013103.png)
